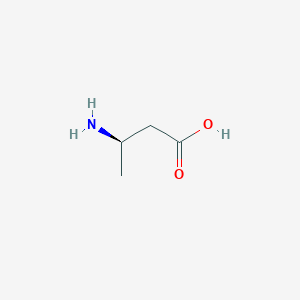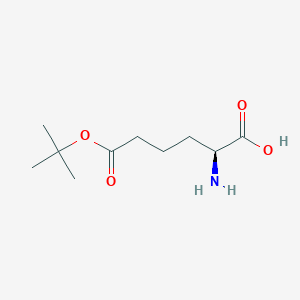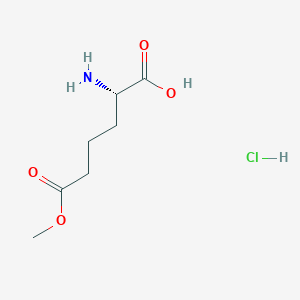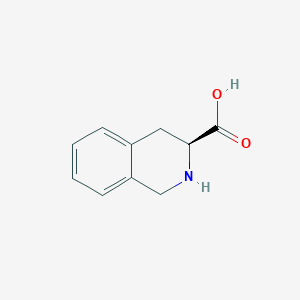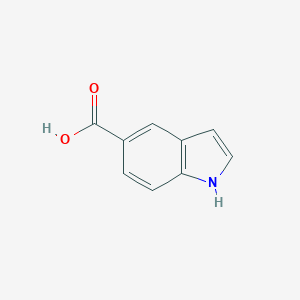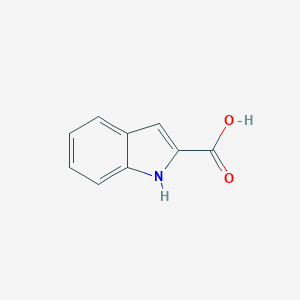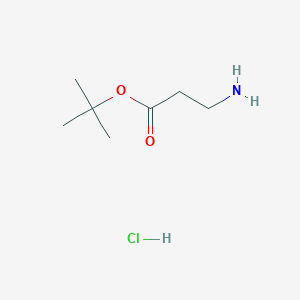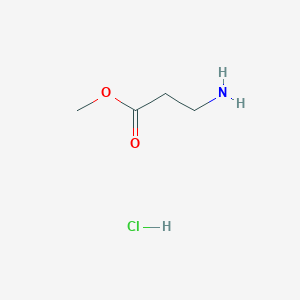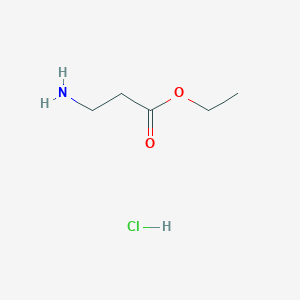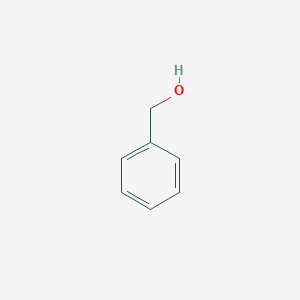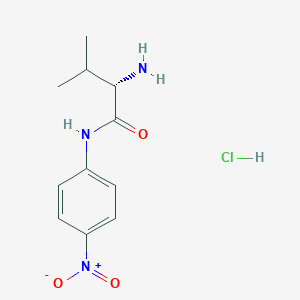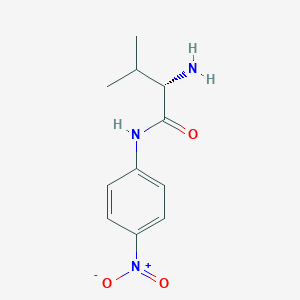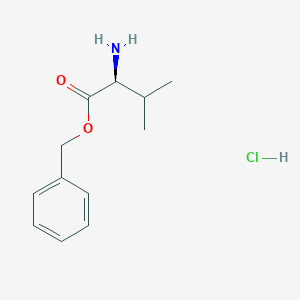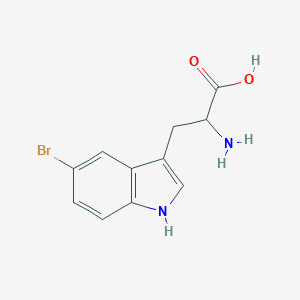
5-Bromo-DL-tryptophan
Overview
Description
5-Bromo-DL-tryptophan, also known as 2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid, is a derivative of the amino acid tryptophan. This compound is characterized by the substitution of a bromine atom at the 5-position of the indole ring in the tryptophan molecule. It has a molecular formula of C11H11BrN2O2 and a molecular weight of 283.12 g/mol . This compound is a white crystalline solid that is stable at room temperature .
Mechanism of Action
Target of Action
5-Bromo-DL-tryptophan, also known as 5-Bromotryptophan, primarily targets hemoglobin , particularly the variant found in sickle cell anemia patients, known as hemoglobin S . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body. In sickle cell anemia, hemoglobin S can polymerize, leading to the deformation of red blood cells into a sickle shape, which can cause various health complications .
Mode of Action
This compound acts as a potent inhibitor of the polymerization of hemoglobin S . The interaction of this compound with its targets results in the prevention of the gelation of hemoglobin S, thereby inhibiting the formation of sickle-shaped red blood cells .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the prevention of hemoglobin S polymerization . By inhibiting this process, this compound can potentially prevent the downstream effects of sickle cell anemia, such as vaso-occlusive crises, which occur when the sickle-shaped red blood cells block blood vessels.
Result of Action
The primary molecular and cellular effect of this compound’s action is the inhibition of the gelation of hemoglobin S . This results in a reduction in the formation of sickle-shaped red blood cells, potentially alleviating the symptoms of sickle cell anemia .
Biochemical Analysis
Biochemical Properties
5-Bromo-DL-tryptophan plays a significant role in biochemical reactions, particularly in the study of genomic determinants related to the reactivity and regioselectivity of flavin-dependent halogenases in bacterial genomes and metagenomes . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the gelation of hemoglobin S, making it a potent antigelation agent . This interaction is crucial for understanding its potential therapeutic applications, especially in conditions like sickle cell anemia.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on gene modulation has been studied, showing its ability to down-regulate key genes involved in the mTOR pathway, such as daf-15 and rict-1 . This modulation can lead to significant changes in cellular functions, including reduced tumor sizes in certain models.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to interact with various proteins and enzymes, influencing their activity and stability . These interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies in vitro and in vivo are necessary to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reduced tumor sizes and modulation of gene expression . At higher doses, toxic or adverse effects may be observed. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s metabolism can affect its overall activity and efficacy in biochemical reactions . Understanding these pathways is essential for optimizing its use in research and therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Studying these transport mechanisms is crucial for understanding how the compound reaches its target sites and exerts its effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound interacts with its targets and exerts its biochemical effects.
Preparation Methods
The synthesis of 5-Bromo-DL-tryptophan typically involves the bromination of tryptophan. This process can be achieved by reacting tryptophan with a brominating agent, such as bromine or N-bromosuccinimide (NBS), under controlled conditions . The reaction conditions, including temperature and solvent, are optimized to ensure the selective bromination at the 5-position of the indole ring. Industrial production methods may involve similar bromination reactions, but on a larger scale with more stringent controls to ensure purity and yield.
Chemical Reactions Analysis
5-Bromo-DL-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include brominating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-DL-tryptophan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study protein structure and function, particularly in the context of protein-ligand interactions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
5-Bromo-DL-tryptophan can be compared with other halogenated tryptophan derivatives, such as:
- 5-Fluoro-DL-tryptophan
- 5-Methyl-DL-tryptophan
- 5-Methoxy-DL-tryptophan
These compounds share similar structural features but differ in their specific halogen or functional group substitutions. The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDNJQUJBMDHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863904 | |
| Record name | 5-Bromotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6548-09-0 | |
| Record name | 5-Bromo-DL-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6548-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromotryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006548090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6548-09-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-DL-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in synthesizing 5-Bromo-DL-tryptophan?
A1: this compound is considered a potential antisickling agent []. Additionally, it serves as a valuable tool in peptide synthesis. [, ]. Incorporation of this analog into peptides allows for exploration of structure-activity relationships and can introduce unique spectroscopic properties [, ].
Q2: What are the key features of this compound's synthesis?
A2: Several synthetic routes have been explored. One approach involves using 5-bromo-3-methylindole as a starting material []. Another efficient method utilizes ethyl pyruvate in a three-step synthesis, leading to the production of 5-bromo-tryptophan ethyl ester []. This ester then serves as a versatile intermediate for further modifications and incorporation into peptides.
Q3: What are the potential applications of this compound in biophysical research?
A4: The red-shifted phosphorescence of this compound, along with its ability to be incorporated into proteins, makes it a potentially useful probe in biophysical studies []. For instance, it could be used for selective phosphorescence detection of a specific protein within a complex mixture [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


